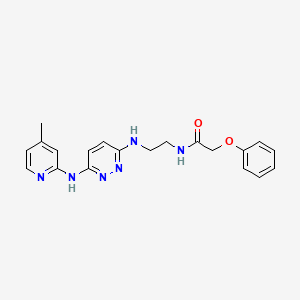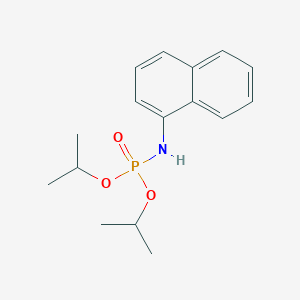
(4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone, commonly referred to as BPDPM, is a synthetic compound with a wide range of applications in scientific research. It is an organochlorine compound, which is a compound containing at least one carbon-chlorine bond, and is used in a variety of research applications due to its unique properties.
Aplicaciones Científicas De Investigación
DNA Minor Groove Binder Analogues
The synthetic dye Hoechst 33258, a known DNA minor groove binder, shares structural similarities with (4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone, suggesting potential applications in nucleic acid research. Hoechst derivatives, including those related to the compound , are utilized for chromosome and nuclear staining, analysis of nuclear DNA content, and as radioprotectors and topoisomerase inhibitors. This underscores their role in rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antipsychotic and Mood Disorder Treatments
The structural framework of (4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone is related to arylpiperazine derivatives, which have been clinically applied for depression, psychosis, or anxiety treatments. Metabolism studies of these compounds reveal insights into their disposition and the variety of serotonin receptor-related effects, highlighting their potential as foundational structures for the development of new therapeutic agents (Caccia, 2007).
Tuberculosis Treatment
Macozinone, a piperazine-benzothiazinone derivative, is currently under investigation for tuberculosis treatment. This highlights the potential of (4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone analogs in developing more efficient drug regimens against bacterial infections, focusing on targeting specific bacterial enzymes like decaprenylphosphoryl ribose oxidase DprE1 (Makarov & Mikušová, 2020).
Synthetic and Pharmacological Development
The compound's core structure is also relevant in the synthesis and evaluation of novel pharmacophores, particularly in the context of antimicrobial and antifungal activities. Such compounds play a crucial role in drug development processes, offering a wide range of biological actions and serving as a platform for novel drug discovery (Bukhari, 2022).
Anti-mycobacterial Research
The versatility of piperazine as a medicinally important scaffold, particularly in combating Mycobacterium tuberculosis, underscores the relevance of (4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone and its analogues in medicinal chemistry. This highlights the importance of such compounds in developing selective, safe, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Propiedades
IUPAC Name |
[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-14-6-7-15(16(20)12-14)18(24)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSUOKNSLSQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2808871.png)


![4-tert-butyl-N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2808878.png)
![1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808879.png)

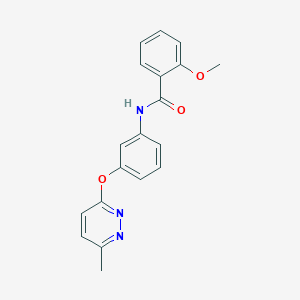
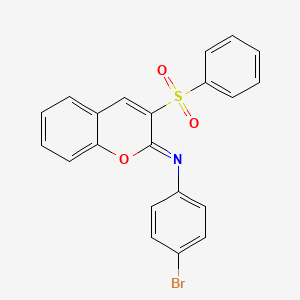
![2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2808883.png)
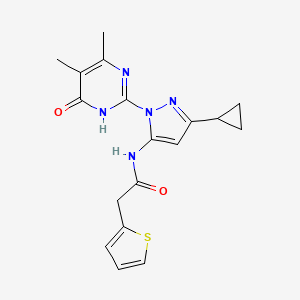
![1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2808888.png)
